molecular formula C27H34O14 B150017 Durantoside II CAS No. 53526-66-2

Durantoside II

Cat. No.: B150017
CAS No.: 53526-66-2
M. Wt: 582.5 g/mol
InChI Key: DVQVHBAATHWQAS-OALRNCSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Durantoside II is primarily obtained from natural sources, specifically from the leaves of Duranta erecta . The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane to isolate the iridoid glucosides. The isolated compounds are then purified using chromatographic techniques such as silica gel chromatography .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced through the extraction and purification of natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Durantoside II undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the iridoid glucoside structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized iridoid derivatives, while reduction can produce reduced forms of this compound.

Properties

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVHBAATHWQAS-OALRNCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53526-66-2
Record name Durantoside II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What plant sources are known to contain Durantoside II?

A1: this compound has been isolated from the leaves of Duranta repens Linn. [] and the Brazilian plant Pseudocalymma elegans (Vell.) Kuhlm. [].

Q2: What spectroscopic data is available for this compound?

A3: Although [] specifically mentions reporting ¹³C NMR data for this compound for the first time, the actual data is not included in the provided abstract. Further investigation into the full publication may be required to access the spectroscopic data.

Q3: Are there other known iridoid glucosides related to this compound?

A4: Yes, Durantoside I, IV, and V are also found in Duranta repens Linn. []. Additionally, Pseudocalymma elegans contains a new iridoid glucoside named Pseudocalymmoside, alongside this compound and Lamiide []. The structural similarities and potential relationships between these compounds require further research.

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